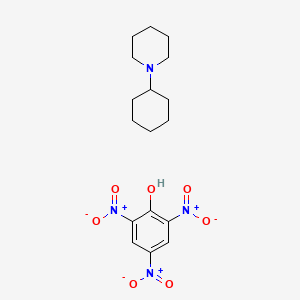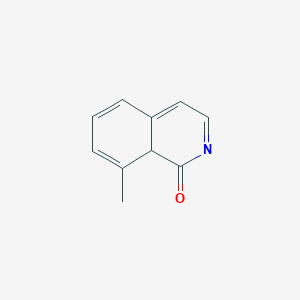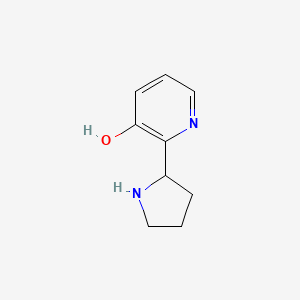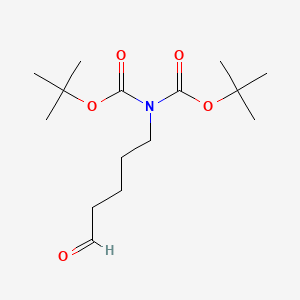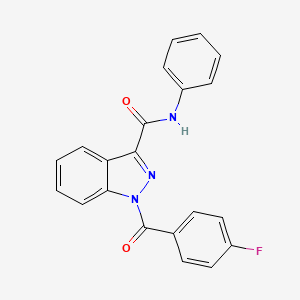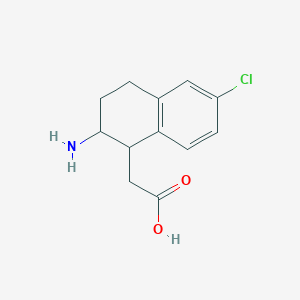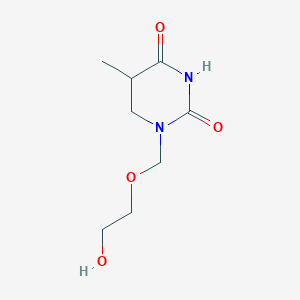
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione, also known as acyclothymidine, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione involves several steps. One method includes the synthesis of 2-acetoxyethoxymethylacetate using ethylene glycol and paraformaldehyde. This is followed by the acetylation of guanine using N,N-dimethylacetamide as a solvent in a sulfuric acid catalyst at 110 to 150°C. The resulting product is then reacted with 9-(2-acetoxyethoxymethyl)guanine to obtain 9-(2-hydroxyethoxymethyl)-2-acetylguanine. Finally, the acetyl group is removed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of sulfuric acid as a catalyst and N,N-dimethylacetamide as a solvent. These methods are designed to reduce production costs, simplify processes, and produce the compound in high purity (more than 99.5%) .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antiviral properties.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethoxymethyl)-6-(phenylthio)thymine (HEPT): Another pyrimidone derivative with antiviral properties.
Dihydroalkoxybenzyloxopyrimidine (DABO): A compound with a similar structure and mechanism of action.
Uniqueness
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner.
Propiedades
Fórmula molecular |
C8H14N2O4 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h6,11H,2-5H2,1H3,(H,9,12,13) |
Clave InChI |
FCPNQCPZWDUDJE-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(=O)NC1=O)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


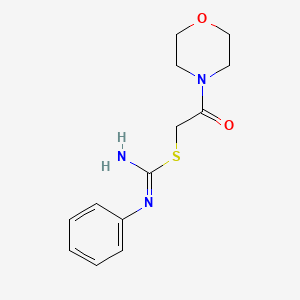
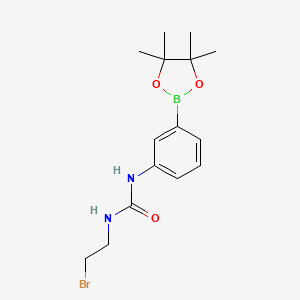

![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)


